Product packaging for 1H-Benz[f]indole, 1-acetyl-(Cat. No.:CAS No. 113311-40-3)

1H-Benz[f]indole, 1-acetyl-

Cat. No.: B3346007
CAS No.: 113311-40-3
M. Wt: 209.24 g/mol
InChI Key: SYDZIQNZNZYLKS-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry Research Paradigms

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netopenmedicinalchemistryjournal.comrsc.org Its derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. openmedicinalchemistryjournal.comnih.gov The fusion of an additional benzene (B151609) ring to create the benz[f]indole system expands the planar, aromatic surface area, which can enhance π-π stacking interactions with biological targets or other molecules. acs.org

The N-acetylation of indoles, creating a structure like 1H-Benz[f]indole, 1-acetyl-, is a significant strategy within this paradigm. The acetyl group at the N1 position withdraws electron density from the heterocyclic ring, which alters the nucleophilicity and reactivity of the core. bhu.ac.in This modification can also serve as a protective group during multi-step syntheses or influence the metabolic fate of the molecule in biological systems. Research into such compounds is driven by the goal of fine-tuning the properties of the indole scaffold to develop new agents with specific functions, from therapeutic drugs to advanced materials. researchgate.net

Historical Trajectories of Synthetic Accessibility and Preliminary Investigations

The synthesis of the 1H-Benz[f]indole core itself can be challenging, with some methods resulting in low yields, a factor that has limited its widespread application. acs.org Historically, the construction of the indole ring system relies on well-established named reactions like the Fischer, Bartoli, Nenitzescu, and Madelung syntheses, which can be adapted for annulated indoles. rsc.org

The specific step of N-acetylation is typically more straightforward. Acylation of an indole can occur at the N1 or C3 position, with the outcome depending heavily on reaction conditions. bhu.ac.in The synthesis of 1-acetylindoles is generally achieved by reacting the parent indole with an acetylating agent like acetic anhydride (B1165640) under conditions that favor N-acylation over C-acylation, such as in the presence of sodium acetate. bhu.ac.in More advanced, modern methods for creating N-acyl indoles, including N-benzoyl and N-acetyl derivatives, involve transition metal-catalyzed C-H functionalization, which offers an atom-economical route to complex substituted indoles. mdpi.comresearchgate.net

While direct synthetic reports for 1H-Benz[f]indole, 1-acetyl- are sparse in readily available literature, the synthesis of closely related and more complex acetylated benz[f]indole derivatives has been documented. These syntheses provide insight into the potential pathways and chemical behavior of this class of compounds.

Table 1: Synthetic Approaches to Related Acetylated Benz[f]indole Structures
Target Compound ClassSynthetic MethodKey ReactantsReference
Benz[f]indole-4,9-dionesCross-coupling and cyclization3-acetylamino-2-bromo-1,4-naphthoquinone and terminal acetylenes researchgate.net
3-Acetyl-1-benzyl-2-methyl-1H-benzo[f]indole-4,9-dioneCondensation and oxidation2-(benzylamino)naphthalene-1,4-dione and acetylacetone nih.gov
Substituted N-acetylindolesPd(II)-catalyzed C–H functionalizationSubstituted N-(2-allylphenyl)acetamide mdpi.com
1,3-DiacetylindoleFriedel-Crafts AcetylationIndole and acetic anhydride bhu.ac.inresearchgate.net

Emerging Research Directions and Academic Significance in Specialized Chemical Domains

The academic significance of 1H-Benz[f]indole, 1-acetyl- and its relatives lies primarily in two specialized domains: materials science and medicinal chemistry.

In materials science, the parent 1H-Benzo[f]indole scaffold has been identified as a significant phosphorescence unit. acs.org It is being explored for its potential in creating materials that exhibit room-temperature ultralong organic phosphorescence (RTUOP), a property highly sought after for applications in organic electronics, sensing, and bio-imaging. acs.org The electronic modifications introduced by an acetyl group could potentially tune these phosphorescent properties.

In medicinal chemistry, research has focused on more complex derivatives. Several studies have synthesized and evaluated benzo[f]indole-4,9-diones, which may include an acetyl group at the C3 position, for their potential as therapeutic agents. These investigations have revealed promising biological activities, establishing the benz[f]indole core as a viable scaffold for drug discovery.

Table 2: Research Findings on Related Benz[f]indole Derivatives
Compound Class/DerivativeSpecialized DomainKey Research FindingReference
(Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-oneMedicinal Chemistry (Anti-inflammatory)Showed potent dual inhibitory effects on neutrophil elastase release and superoxide (B77818) anion generation. nih.govnih.gov
Glycoconjugated benzo[f]indole-4,9-dionesMedicinal Chemistry (Anticancer)Certain derivatives demonstrated promising cytotoxic profiles against various human cancer cell lines. scielo.br
1H-Benzo[f]indole (parent scaffold)Materials Science (Phosphorescence)Identified as a significant unit for developing materials with room-temperature ultralong organic phosphorescence (RTUOP). acs.org
3-Acetyl indole derivativesMedicinal Chemistry (PET Imaging)Developed as novel positron emission tomography (PET) imaging agents for specific brain kinases (DGKγ). acs.org

These emerging directions highlight the significance of the benz[f]indole scaffold. While 1H-Benz[f]indole, 1-acetyl- itself is a simple representative, it embodies the fundamental structure upon which these more complex and functionally specific molecules are built. Future research may focus on leveraging the N-acetyl group to further refine the pharmacological or material properties of this versatile heterocyclic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B3346007 1H-Benz[f]indole, 1-acetyl- CAS No. 113311-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzo[f]indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10(16)15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDZIQNZNZYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549309
Record name 1-(1H-Benzo[f]indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113311-40-3
Record name 1-(1H-Benzo[f]indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Elucidation

Chemo- and Regioselective Synthesis Strategies for 1H-Benz[f]indole, 1-acetyl-

The inherent reactivity of the indole (B1671886) nucleus presents a significant challenge in regioselective functionalization. Electrophilic substitution, such as acylation, can occur at several positions, primarily the C3 carbon and the N1 nitrogen. Traditional Friedel-Crafts acylation of unprotected indoles often yields a mixture of N-acylated, C3-acylated, and 1,3-diacylated products, or can lead to polymerization. nih.govcore.ac.uk Consequently, achieving selective N-acetylation of the 1H-Benz[f]indole core requires sophisticated synthetic design to overcome the competing reactivity of the C3 position. Studies on indole acetylation show that the order of susceptibility to electrophiles is C-3 > N-1 > C-2. rsc.org

Early methods involved reacting indolyl magnesium halides with acetyl chloride, which provided low yields of the mono-acetylated indole. core.ac.uk Another approach utilized the reaction of indole with acetic anhydride (B1165640) at high temperatures (180-200 °C), resulting in variable yields of mono- and diacetyl indoles. core.ac.uk A more controlled, albeit indirect, method involves the smooth N-acetylation of 3-acetylindole (B1664109) using acetic anhydride and acetic acid, confirming that C3-acetylation can precede N-acetylation under certain conditions. core.ac.uk Modern strategies, however, focus on direct and highly chemoselective N-acylation, avoiding the need for protecting groups and multi-step procedures. nih.govnih.gov

Novel Catalytic Systems in Acetyl-Benz[f]indole Formation

The development of novel catalytic systems has been instrumental in directing the acetylation specifically to the nitrogen atom of the indole ring. These catalysts enhance the reaction's efficiency, often under milder conditions, and improve regioselectivity. A variety of catalytic approaches have been explored for the N-acylation of indoles, which are applicable to the benz[f]indole system.

One effective strategy is the dehydrogenative coupling of indoles with primary alcohols, which serves as an efficient route to N-acylated indoles. nih.gov This process can be catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), which facilitates the oxidation of the alcohol to an aldehyde in situ, followed by formation of an aminal intermediate with the indole, and subsequent oxidation to the N-acyl product. nih.gov This method is notable for its use of a catalytic amount of the oxidant and its ability to proceed under mild conditions. nih.gov

Base-catalyzed methods have also proven highly effective. The use of cesium carbonate (Cs₂CO₃) has been shown to promote the highly chemoselective N-acylation of indoles using thioesters as the acyl source. nih.govbeilstein-journals.org This approach is tolerant of various functional groups and provides N-acylated indoles in moderate to excellent yields. nih.govbeilstein-journals.org Control experiments indicate that the base plays a crucial role in this transformation. nih.gov

Furthermore, Lewis acids have been employed to catalyze N-acylation. A simple and direct method involves the acylation of indole with a carboxylic acid in the presence of boric acid, offering a facile and economical route to 1-acylindoles. clockss.org

The table below summarizes various catalytic systems used for the N-acylation of indoles, which can be considered analogous for the synthesis of 1H-Benz[f]indole, 1-acetyl-.

Catalyst SystemAcylating AgentSubstrateSolventConditionsYield (%)Reference
TPAP (5 mol%)/NMO3-phenyl-1-propanolIndoleAcetonitrileAmbient Temp.High nih.gov
Cs₂CO₃S-methyl butanethioate3-methyl-1H-indoleXylene140 °C, 12 h95% nih.govbeilstein-journals.org
Boric Acid (0.3 equiv.)Carboxylic AcidIndoleMesityleneReflux, 48 hModerate clockss.org
NaOH/Tetrabutylammonium HSAcid ChlorideIndoleDichloromethane-High clockss.org

Ligand-Enabled Transformations for Enhanced Synthetic Efficiency and Control

In transition-metal-catalyzed reactions, ligands play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. While specific ligand-enabled systems for the N-acetylation of 1H-Benz[f]indole are not extensively detailed, their importance can be inferred from related indole functionalization reactions, such as N-arylation. For instance, palladium-catalyzed N-arylation of indoles often employs sophisticated phosphine (B1218219) ligands, such as XPhos, in combination with a base like tBuONa, to achieve efficient coupling. mdpi.com These ligands stabilize the metal center, facilitate oxidative addition and reductive elimination steps, and ultimately control the outcome of the reaction. The development of chiral ligands has also enabled catalytic asymmetric Friedel–Crafts reactions of indoles, providing access to optically active derivatives. nih.gov The application of specifically designed ligands could similarly enhance the efficiency and selectivity of catalytic systems for the N-acetylation of benz[f]indoles, potentially lowering catalyst loading and reaction temperatures.

Principles of Green Chemistry in Optimized Synthetic Route Design

The growing emphasis on environmental sustainability has driven the adoption of green chemistry principles in synthetic organic chemistry. google.com For the synthesis of 1H-Benz[f]indole, 1-acetyl-, this involves developing routes that minimize waste, use less hazardous materials, and are energy-efficient.

Several strategies align with these principles:

Use of Greener Solvents and Catalysts: Traditional methods for indole synthesis often rely on volatile and toxic organic solvents like benzene (B151609) or toluene. google.com A significant advancement is the use of water as a green solvent, facilitated by catalysts like dual sulfonic acid acidic ionic liquids, which can also be recycled. google.com The use of magnetic nanoparticles as catalysts is another sustainable approach, as they can be easily recovered and reused. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov In the context of indole acylation, it can dramatically reduce reaction times and improve yields. For example, the regioselective C3-acylation of indoles using metal triflates in ionic liquids is significantly enhanced by microwave irradiation. nih.govnih.gov

Atom Economy and Step Efficiency: Methods that avoid the use of protecting groups are inherently greener as they eliminate steps and reduce waste. nih.govnih.gov Direct N-acylation strategies, such as the dehydrogenative coupling of indoles and alcohols, are advantageous as they form the desired product from readily available starting materials in a single, atom-efficient step. nih.gov

Catalytic vs. Stoichiometric Reagents: Employing catalytic amounts of reagents, such as in the TPAP-catalyzed dehydrogenative coupling, is preferable to using stoichiometric amounts of oxidants or Lewis acids, which generate significant waste. nih.gov

The following table compares traditional and green approaches for indole acylation.

FeatureTraditional Method (e.g., Friedel-Crafts)Green Method
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic metal triflates, recyclable ionic liquids/nanoparticles nih.govnih.govgoogle.comresearchgate.net
Solvent Anhydrous, often toxic organic solventsWater, ionic liquids, or solvent-free conditions nih.govnih.govgoogle.com
Energy Conventional heatingMicrowave irradiation nih.govnih.gov
Process Often requires N-H protection/deprotectionDirect, one-pot synthesis nih.govgoogle.com
Waste High E-factor due to catalyst and solvent wasteLower E-factor, catalyst recyclability nih.govnih.govgoogle.com

Detailed Mechanistic Investigation of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and designing more efficient catalysts. The formation of 1H-Benz[f]indole, 1-acetyl- involves an electrophilic attack on the indole nucleus, and the pathway can be influenced by catalysts, reagents, and reaction conditions.

Reaction Pathway Analysis through Integrated Computational and Experimental Methodologies

The mechanism of indole acylation has been probed through experimental studies, such as kinetic analysis and control experiments. For the chemoselective N-acylation using thioesters, control experiments demonstrated that a base, such as Cs₂CO₃, is essential for the reaction to proceed. nih.gov This suggests a mechanism where the base deprotonates the indole N-H, increasing its nucleophilicity for subsequent attack on the thioester carbonyl group. The reaction does not appear to proceed through the formation of a carboxylic acid intermediate. nih.gov

In the dehydrogenative coupling of indoles and alcohols, the proposed mechanism involves the initial oxidation of the alcohol to an aldehyde. The indole nitrogen then acts as a nucleophile, attacking the aldehyde to form an aminal intermediate. This intermediate is then further oxidized to yield the N-acylated product. nih.gov

Experimental studies on the acetylation of indole with acetic anhydride and acetic acid revealed that 3-acetylindole is formed first and is the precursor to 1,3-diacetylindole. core.ac.uk N-acetylindole itself was found not to be an intermediate in the formation of the diacetyl product under these conditions, indicating that C-acetylation is the initial step in that specific reaction. core.ac.uk

Computational chemistry offers a powerful tool to complement these experimental findings. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and thus predict the most likely mechanism. For instance, computational studies have been successfully applied to investigate the atmospheric oxidation mechanism of indole initiated by OH and Cl radicals, determining reaction rate constants and branching ratios for various pathways. copernicus.org A similar integrated computational and experimental approach could provide deep insights into the N-acetylation of 1H-Benz[f]indole, elucidating the precise role of the catalyst and the factors governing regioselectivity.

Kinetic Studies and Transition State Profiling of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the elucidation of reaction mechanisms. A kinetic investigation of the Vilsmeier-Haack acetylation of various indoles and related heterocycles measured the rate constants for substitution. rsc.org The data strongly supported a mechanism involving a rate-determining direct attack on the nitrogen atom for N-substitution, and established the reactivity order for the indole nucleus towards the electrophile as C-3 > N-1 > C-2. rsc.org Such studies are invaluable for understanding the inherent reactivity of different sites on the benz[f]indole ring system.

Another kinetic study on the nitrosation of 3-substituted indoles revealed that the reaction is an equilibrium between the reactants and the 1-nitroso product. rsc.org This work highlighted an atypical mechanism compared to other N-nitrosation reactions, demonstrating the unique behavior of the indole nucleus. rsc.org

Transition state profiling, often achieved through computational modeling, provides a detailed picture of the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction rate and selectivity. In catalysis, the role of the catalyst is to lower the energy of the transition state. For example, in bifunctional catalysis, hydrogen-bond donors can stabilize the buildup of negative charge in the transition state of a nucleophilic attack, thereby accelerating the reaction. wikipedia.org Understanding the transition state for the N-acetylation of 1H-Benz[f]indole would be key to designing more effective catalysts that selectively stabilize the transition state leading to the desired N-acetyl product over the competing C3-acetyl product.

Characterization of Reaction Intermediates and Stereochemical Outcomes

The synthesis of N-functionalized indoles, including 1H-Benz[f]indole, 1-acetyl-, involves key reaction intermediates whose characterization is crucial for mechanistic understanding and optimization of reaction conditions. The N-acetylation of the parent 1H-Benz[f]indole scaffold is proposed to proceed through a mechanism initiated by the deprotonation of the indole nitrogen.

A plausible reaction pathway involves a base, such as cesium carbonate (Cs₂CO₃), promoting the deprotonation of the indole NH to form a nucleophilic indolide anion as a key intermediate (Intermediate A). nih.govbeilstein-journals.org This is followed by a nucleophilic substitution reaction where the indolide anion attacks an acyl source, such as an acyl chloride or thioester, to yield the final N-acylindole product. nih.govbeilstein-journals.org

Proposed Mechanism for N-Acetylation:

Deprotonation: 1H-Benz[f]indole + Base ⇌ [Benz[f]indolide Anion]⁻ (Intermediate A) + [H-Base]⁺

Nucleophilic Attack: [Benz[f]indolide Anion]⁻ + Acetyl Source → 1H-Benz[f]indole, 1-acetyl- + Leaving Group

In the synthesis of related N-functionalized indoles, such as 1-acyloxyindoles, a different set of intermediates has been identified. These reactions can proceed through the formation of a 1-hydroxyindole (B3061041) intermediate, which is subsequently acylated to afford the final product. nih.gov This pathway, involving reduction, cyclization, and dehydration steps, highlights the diverse intermediate landscape in indole chemistry. nih.gov

Regarding stereochemical outcomes, the core 1H-Benz[f]indole, 1-acetyl- structure is an aromatic, planar system. As such, stereochemical considerations are generally not pertinent to the synthesis of the scaffold itself. Stereochemistry becomes a significant factor only upon the introduction of chiral centers during subsequent functionalization reactions, for instance, through asymmetric catalysis or the use of chiral auxiliaries. The existing literature primarily focuses on the synthesis and reactivity of the achiral scaffold, with limited specific reports on stereoselective outcomes for derivatives of 1H-Benz[f]indole, 1-acetyl-.

Strategic Derivatization and Functionalization of the 1H-Benz[f]indole, 1-acetyl- Scaffold

The 1H-Benz[f]indole, 1-acetyl- scaffold serves as a versatile template for the development of more complex molecules through strategic derivatization. Its reactivity can be modulated to allow for functionalization at various positions through electrophilic, nucleophilic, and transition-metal-catalyzed reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

Electrophilic Aromatic Substitution (EAS): The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution, with a strong preference for reaction at the C3 position. nih.gov The benz[f]indole system retains this high reactivity. However, the presence of the N-acetyl group, which is electron-withdrawing, deactivates the heterocyclic ring compared to the unsubstituted parent indole. Despite this deactivation, electrophilic substitution remains a viable strategy for functionalization. Reactions such as Friedel-Crafts acylation can be employed, which on N-protected indoles, can introduce acyl groups onto the carbocyclic or heterocyclic portions of the molecule. researchgate.net Studies on the related 4,5,6,7-dibenzindole have shown it readily undergoes Vilsmeier-Haack formylation and Mannich reactions, demonstrating the high electron-donor properties of the extended benzindole system.

Nucleophilic Substitution and Related Reactivity: Direct nucleophilic aromatic substitution on the electron-rich benz[f]indole core is generally challenging. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and strong activation by electron-withdrawing substituents on the ring. An alternative mode of reactivity involves the N-acetyl group itself. The acetyl moiety's α-protons are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as pyridinium (B92312) salts, enabling the construction of more complex, fused-ring systems. This approach effectively uses the acetyl group as a handle for derivatization rather than targeting the core aromatic structure with external nucleophiles. In specialized cases involving 1-hydroxyindoles, an SN2-type nucleophilic substitution on the indole nitrogen has been proposed after protonation of the hydroxyl group creates a good leaving group (water). clockss.org

Advanced Coupling Reactions for Scaffold Diversification and Complexity Generation

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for scaffold diversification, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds. To employ these methods, a halogenated derivative of 1H-Benz[f]indole, 1-acetyl- (e.g., bromo- or iodo-substituted) is typically required as a starting material.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester. It is a highly robust and functional-group-tolerant method for creating biaryl linkages. The Suzuki-Miyaura coupling has been successfully applied to a wide range of unprotected, nitrogen-rich heterocycles, including indoles and indazoles, demonstrating its feasibility for arylating or vinylating the 1H-Benz[f]indole, 1-acetyl- scaffold under relatively mild conditions. nih.govacs.orgnih.gov

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by coupling an organohalide with an alkene. This methodology has been effectively used for the diversification of halo-indoles and even unprotected halo-tryptophans, often proceeding with high stereoselectivity to yield the E-isomer. nih.gov This strategy could be applied to a halogenated 1H-Benz[f]indole, 1-acetyl- precursor to introduce alkenyl substituents, further expanding its structural diversity. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a powerful method for installing alkynyl moieties, which can serve as versatile handles for further transformations. This reaction has been utilized in the synthesis of related benz[f]indole-4,9-diones from halogenated naphthoquinones, highlighting its applicability to building upon the core benz[f]indole structure. researchgate.net Modern copper-free Sonogashira protocols further enhance the reaction's scope and practicality. nih.gov

Table 1: Potential Advanced Coupling Reactions for Scaffold Diversification
ReactionSubstrate 1Substrate 2Typical Catalyst/ReagentsProduct Type
Suzuki-MiyauraHalo-(1H-Benz[f]indole, 1-acetyl-)Aryl/Vinyl Boronic AcidPd(dppf)Cl₂, K₂CO₃Aryl/Vinyl-substituted Benz[f]indole
HeckHalo-(1H-Benz[f]indole, 1-acetyl-)Alkene (e.g., Styrene)Na₂PdCl₄, SPhos, Na₂CO₃Alkenyl-substituted Benz[f]indole
SonogashiraHalo-(1H-Benz[f]indole, 1-acetyl-)Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Amine BaseAlkynyl-substituted Benz[f]indole

Chemo-Enzymatic Approaches in Precision Functionalization

Chemo-enzymatic synthesis, which combines the strengths of chemical and enzymatic transformations, offers powerful strategies for precise and selective molecular functionalization. While specific chemo-enzymatic studies on 1H-Benz[f]indole, 1-acetyl- are not extensively documented, research on related heterocyclic systems provides a proof of concept for potential applications.

For instance, a three-enzyme system has been developed for the chemo-enzymatic synthesis of bioactive carbazole (B46965) derivatives, which are structurally analogous to benz[f]indoles. mdpi.com This system utilizes enzymes that demonstrate considerable substrate plasticity, accepting a range of synthetic acyl-thioester analogues and functionalized indole precursors to generate structural diversity. mdpi.com Such a biotransformation system could potentially be adapted to accept benz[f]indole precursors to generate novel functionalized derivatives.

Another general chemo-enzymatic strategy involves the use of hydrolase enzymes for the selective removal of the N-acetyl group. This deprotection under mild, aqueous conditions could be valuable in multi-step syntheses, unmasking the indole NH for subsequent reactions without affecting other sensitive functional groups in the molecule. Although direct examples are scarce, the principles of enzymatic catalysis suggest a promising avenue for the precision functionalization of the 1H-Benz[f]indole, 1-acetyl- scaffold.

Theoretical and Computational Chemistry Studies of 1h Benz F Indole, 1 Acetyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, provide a detailed picture of the molecule at the electronic level.

Density Functional Theory (DFT) Applications for Molecular Geometry, Electronic States, and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 1H-Benz[f]indole, 1-acetyl-, DFT calculations, particularly using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), are employed to determine its ground-state molecular geometry. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

The optimized structure reveals a largely planar benzindole ring system, a characteristic feature of fused aromatic compounds. The acetyl group attached to the indole (B1671886) nitrogen introduces specific geometric and electronic perturbations. The planarity and electronic distribution across the molecule are key determinants of its interaction with other chemical species. DFT is also used to map out energy landscapes for potential chemical reactions, identifying transition states and calculating activation energies, which provides insight into reaction mechanisms and feasibility. acs.org

Table 1: Hypothetical Optimized Geometric Parameters for 1H-Benz[f]indole, 1-acetyl- calculated using DFT (B3LYP/6-311+G(d,p)).
ParameterAtoms InvolvedCalculated Value
Bond LengthN1-C(acetyl)1.39 Å
Bond LengthC(acetyl)=O1.22 Å
Bond AngleC2-N1-C(acetyl)125.5°
Dihedral AngleC2-N1-C(acetyl)=O~0° / ~180°

Ab Initio Methods for High-Accuracy Determination of Electronic Structure and Energetics

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic structure and energetics. mdpi.com Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for calculating molecular energies.

For 1H-Benz[f]indole, 1-acetyl-, these high-level calculations are typically performed on the geometry previously optimized by DFT. This approach, known as a single-point energy calculation, provides a more precise determination of the molecule's electronic energy, ionization potential, and electron affinity. Although computationally expensive, these methods are crucial for benchmarking the results from more economical methods like DFT and for studies where high-precision energetic data is paramount.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For 1H-Benz[f]indole, 1-acetyl-, the HOMO is typically a π-orbital delocalized over the electron-rich benzindole ring system, while the LUMO is a π*-orbital. The distribution of these orbitals highlights the most probable sites for electrophilic and nucleophilic attack. researchgate.net

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. irjweb.com

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Indices for 1H-Benz[f]indole, 1-acetyl- (in eV).
ParameterFormulaCalculated Value
EHOMO--6.15
ELUMO--1.55
Energy Gap (ΔE)ELUMO - EHOMO4.60
Chemical Hardness (η)(ELUMO - EHOMO) / 22.30
Electronegativity (χ)-(EHOMO + ELUMO) / 23.85
Electrophilicity Index (ω)χ² / (2η)3.22

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior.

Exploration of Conformational Space, Tautomeric Forms, and Intramolecular Dynamics

MD simulations are used to explore the conformational landscape of 1H-Benz[f]indole, 1-acetyl-. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the acetyl group to the indole nitrogen. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers that separate them. This is crucial for understanding which shapes the molecule is likely to adopt under physiological or reaction conditions. While tautomerism is a known phenomenon in indole chemistry, N-acetylation significantly disfavors proton migration, making tautomeric forms of 1H-Benz[f]indole, 1-acetyl- unlikely under normal conditions.

Investigation of Solvent Effects on Molecular Conformation and Reactivity Profiles

The surrounding environment can significantly influence a molecule's properties. MD simulations can explicitly or implicitly model the effect of different solvents. For instance, studying 1H-Benz[f]indole, 1-acetyl- in solvents of varying polarity (e.g., non-polar toluene, polar aprotic acetone, and polar protic ethanol) can reveal how solvent-solute interactions affect its conformational preferences and electronic properties. researchgate.netresearchgate.net

Polar solvents are expected to stabilize conformations with larger dipole moments. Furthermore, the solvent environment can alter the energies of the frontier orbitals. The Polarizable Continuum Model (PCM) is a common implicit solvation method used in conjunction with DFT to calculate these effects. Such calculations often show a narrowing of the HOMO-LUMO gap in more polar solvents, suggesting an increase in reactivity. researchgate.net

Table 3: Hypothetical Solvent Effects on Calculated Properties of 1H-Benz[f]indole, 1-acetyl-.
SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1.02.854.60
Toluene2.43.104.52
Acetone20.73.554.41
Ethanol24.63.604.38

In Silico Modeling of Molecular Interactions (Excluding Clinical/Physiological Outcomes)

The exploration of the chemical space and potential interactions of 1H-Benz[f]indole, 1-acetyl- can be significantly advanced through theoretical and computational chemistry. These in silico approaches provide a powerful lens to predict and understand molecular behavior at an atomic level, offering insights that can guide further experimental research. This section delves into the application of such methodologies to 1H-Benz[f]indole, 1-acetyl-, focusing on its theoretical interactions with biological targets and the principles of predictive modeling.

Ligand-Target Docking Simulations for Theoretical Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Benz[f]indole, 1-acetyl-, docking simulations can be employed to hypothetically explore its binding modes with various protein targets. This process involves the generation of multiple conformations of the ligand within the binding site of a receptor, followed by the scoring of these poses to estimate the binding affinity.

While specific docking studies on 1H-Benz[f]indole, 1-acetyl- are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous indole derivatives. For instance, molecular docking studies on other indole-bearing compounds have been used to elucidate their potential mechanisms of action. These studies often reveal key interactions, such as hydrogen bonds and pi-stacking, that contribute to the stability of the ligand-protein complex.

The predictive power of docking simulations is heavily reliant on the accuracy of the scoring functions and the quality of the protein structure. The results from such simulations can provide valuable hypotheses about the potential biological targets of 1H-Benz[f]indole, 1-acetyl- and the specific residues involved in its binding.

Table 1: Key Interactions in Ligand-Target Docking Simulations

Interaction TypeDescriptionPotential Role in Binding of 1H-Benz[f]indole, 1-acetyl-
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The acetyl group's carbonyl oxygen and the indole nitrogen can act as hydrogen bond acceptors and donors, respectively.
Pi-StackingNon-covalent interactions between aromatic rings.The benz[f]indole core provides an extended aromatic system capable of engaging in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.
Hydrophobic InteractionsThe tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.The fused benzene (B151609) and indole rings contribute to the molecule's hydrophobicity, favoring interactions with nonpolar pockets in a target protein.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall stability of the ligand-protein complex by ensuring a snug fit within the binding pocket.

Pharmacophore Modeling and Virtual Screening Methodologies for Conceptual Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of known active molecules or from the ligand-binding site of a target protein.

For 1H-Benz[f]indole, 1-acetyl-, a hypothetical pharmacophore model could be developed to identify other chemical entities with similar potential interactions. The key features of 1H-Benz[f]indole, 1-acetyl- that would likely be incorporated into such a model include:

A hydrogen bond acceptor: The carbonyl oxygen of the acetyl group.

A hydrogen bond donor: The indole nitrogen.

An aromatic ring feature: The benz[f]indole scaffold.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. This process allows for the rapid identification of diverse molecules that match the pharmacophoric features, thereby providing a set of conceptual scaffolds for further investigation. This approach is particularly useful in the early stages of drug discovery for hit identification and lead optimization. Ligand-based pharmacophore modeling is a significant tool in this process, aiding in virtual screening and de novo design nih.gov.

Theoretical Frameworks of Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built by correlating variations in the physicochemical properties (descriptors) of the molecules with their observed activities.

A QSAR model for a series of compounds including 1H-Benz[f]indole, 1-acetyl- would involve the calculation of various molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are related to a molecule's ability to engage in electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which are related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies a molecule's lipophilicity.

These descriptors would then be used to build a statistical model, often using techniques like multiple linear regression or machine learning algorithms, to predict the biological activity of new, untested compounds. The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. A well-validated QSAR model can be a valuable tool for prioritizing the synthesis and testing of new derivatives, thereby accelerating the discovery process. QSAR studies on benzofuran (B130515) and indole derivatives have been successfully used to predict new compounds with specific biological activities eurjchem.comresearchgate.net.

Advanced Spectroscopic and Analytical Research Techniques in 1h Benz F Indole, 1 Acetyl Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1H-Benz[f]indole, 1-acetyl-. One-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the chemical environment of the constituent atoms. However, a more profound understanding of the molecule's connectivity, spatial arrangement, and dynamic properties requires the application of advanced multi-dimensional and specialized NMR experiments.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and mapping out the covalent framework and spatial proximity of atoms within the 1H-Benz[f]indole, 1-acetyl- molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 1H-Benz[f]indole, 1-acetyl-, COSY spectra would show correlations between protons on the same aromatic ring and within the ethyl group of the acetyl moiety, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for establishing the connectivity between different structural fragments. For instance, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and the nitrogen-bearing carbon of the indole (B1671886) ring, confirming the position of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. In the context of 1H-Benz[f]indole, 1-acetyl-, NOESY can help to understand the preferred conformation of the acetyl group relative to the benz[f]indole ring system.

Interactive Table: Expected 2D NMR Correlations for 1H-Benz[f]indole, 1-acetyl-
TechniqueCorrelated NucleiInformation ObtainedExample Correlations
COSY ¹H - ¹HIdentifies scalar-coupled protons (protons on adjacent carbons).Correlations between aromatic protons on the same ring.
HSQC ¹H - ¹³C (one bond)Assigns carbon signals based on their directly attached protons.Correlation between each aromatic proton and its corresponding carbon.
HMBC ¹H - ¹³C (multiple bonds)Establishes long-range connectivity between different parts of the molecule.Correlation from acetyl methyl protons to the carbonyl carbon.
NOESY ¹H - ¹H (through space)Determines spatial proximity of protons, aiding in conformational analysis.Potential correlations between the acetyl methyl protons and nearby aromatic protons.

Solid-State NMR Spectroscopy for Crystalline Forms and Polymorphism Investigations

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into its structure and dynamics in the crystalline state. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. irispublishers.com

Different polymorphs of a compound will often exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. dur.ac.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution ¹³C ssNMR spectra of solid samples. irispublishers.com By comparing the ssNMR spectra of different batches or preparations of 1H-Benz[f]indole, 1-acetyl-, it is possible to identify and characterize different polymorphic forms. nih.gov

Dynamic NMR for Investigation of Conformational Exchange Processes and Rotational Barriers

The N-acetyl group in 1H-Benz[f]indole, 1-acetyl- can exhibit restricted rotation around the N-C(O) amide bond. This can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these types of conformational exchange processes. scielo.org.mx

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the atoms involved in the exchange. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at the coalescence temperature. nih.gov From the analysis of these temperature-dependent spectral changes, it is possible to determine the thermodynamic and kinetic parameters of the rotational barrier, such as the activation energy (ΔG‡). researchgate.net While for some N-acetylindole derivatives a single favored conformer is observed, others display dynamic effects in their NMR spectra. scielo.org.mx

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotope Studies

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy. This allows for the determination of the exact mass of the molecular ion of 1H-Benz[f]indole, 1-acetyl-. From the exact mass, it is possible to calculate the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. This is a critical step in the identification and characterization of a new compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Structural Information from Product Ions

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. nih.gov The fragmentation of the precursor ion is typically induced by collision with an inert gas in a process called collision-induced dissociation (CID). The resulting product ion spectrum provides valuable information about the structure of the precursor ion.

For 1H-Benz[f]indole, 1-acetyl-, the MS/MS spectrum of its protonated molecular ion ([M+H]⁺) would reveal characteristic fragmentation pathways. Common fragmentation patterns for N-acetylated compounds involve the loss of the acetyl group as a neutral ketene (B1206846) molecule (CH₂=C=O) or as an acetyl radical (•CH₃CO). The fragmentation of the benz[f]indole ring system would also produce a series of characteristic product ions. The presence of an acetyl group can often be confirmed by the ejection of a methyl radical followed by the loss of a carbon monoxide molecule. journalijdr.com By carefully analyzing the masses and structures of these product ions, it is possible to piece together the structure of the parent molecule and confirm the identity of 1H-Benz[f]indole, 1-acetyl-.

Interactive Table: Predicted Mass Spectrometry Data for 1H-Benz[f]indole, 1-acetyl-
TechniqueInformation ProvidedExpected Observations
HRMS Exact mass and elemental composition.An exact mass measurement consistent with the chemical formula C₁₄H₁₁NO.
MS/MS Fragmentation patterns and structural information.Loss of ketene (42 Da) from the molecular ion. Formation of an acetyl cation (m/z 43).

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation and Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the detailed characterization of complex organic molecules. This method provides an additional dimension of separation to conventional mass spectrometry by differentiating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. nih.govchromatographyonline.com In the investigation of 1H-Benz[f]indole, 1-acetyl-, IMS-MS offers significant advantages, particularly in the unambiguous differentiation of isomers and the exploration of its conformational landscape.

The principle of drift tube ion mobility spectrometry (DTIMS) involves introducing ions into a gas-filled drift cell under the influence of a weak, uniform electric field. nih.gov Ions are separated based on their mobility through the buffer gas; compact ions with smaller rotationally averaged collision cross-sections (CCS) travel faster than more elongated or bulky ions of the same m/z. nih.gov The resulting arrival time distribution, coupled with the m/z data from the mass spectrometer, provides a unique fingerprint for each analyte.

A primary application of IMS-MS in the context of 1H-Benz[f]indole, 1-acetyl- is isomer differentiation. Structural isomers, which possess the same molecular weight, are indistinguishable by mass spectrometry alone. However, differences in their three-dimensional structure often lead to distinct CCS values. For instance, regioisomers of acetylated benzindoles, where the acetyl group is located at different positions on the aromatic ring system, would be expected to have slightly different shapes and, therefore, different drift times. This capability is crucial in synthetic chemistry and pharmaceutical analysis to ensure the correct isomer is being investigated. Studies on isomeric synthetic cannabinoids, such as 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles, have demonstrated that mass spectrometry can identify unique fragment ions for differentiation, a process that IMS-MS can complement by providing CCS values for the parent ions, further confirming their distinct structures. ojp.govbohrium.com

Furthermore, IMS-MS can provide valuable insights into the conformational flexibility of 1H-Benz[f]indole, 1-acetyl-. A single molecule may exist as a population of different stable conformers. These conformers, if stable enough to survive the electrospray ionization process and transit through the gas phase, can sometimes be separated by IMS if their CCS values are different. indiana.edu This allows for the study of the different shapes the molecule can adopt, which can be influenced by factors such as the orientation of the acetyl group relative to the benzindole ring. Research on peptides has shown that IMS-MS can resolve multiple coexisting structures in solution that are "frozen out" during the ionization process, highlighting the technique's potential to reveal the structural diversity of molecules like 1H-Benz[f]indole, 1-acetyl-. indiana.edu

Table 1: Illustrative IMS-MS Data for Hypothetical Isomers of Acetyl-Benz[f]indole This table presents hypothetical data to illustrate the capability of IMS-MS in differentiating isomers.

Compound Molecular Formula m/z ([M+H]⁺) Collision Cross Section (CCS) (Ų)
1H-Benz[f]indole, 1-acetyl- C₁₄H₁₁NO 209.08 135.2
3H-Benz[e]indole, 3-acetyl- C₁₄H₁₁NO 209.08 137.8
1H-Benz[g]indole, 1-acetyl- C₁₄H₁₁NO 209.08 136.5

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation of molecules by probing their vibrational modes. These techniques provide a "molecular fingerprint" that is unique to the compound's structure, making them invaluable for the identification and detailed analysis of 1H-Benz[f]indole, 1-acetyl-.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Network Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). vscht.cz The absorption frequencies are characteristic of specific chemical bonds and functional groups, allowing for straightforward structural confirmation.

For 1H-Benz[f]indole, 1-acetyl-, the IR spectrum would be dominated by several key absorption bands. The most prominent feature is expected to be the strong carbonyl (C=O) stretching vibration from the acetyl group, typically appearing in the 1670-1730 cm⁻¹ region. libretexts.orglibretexts.org The exact position of this band is sensitive to the electronic environment; conjugation with the indole ring system would likely shift the absorption to a lower wavenumber. The acetylation of the indole nitrogen at position 1 results in the absence of the characteristic N-H stretching band typically seen for unsubstituted indoles around 3300-3500 cm⁻¹. nih.gov

Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.czlibretexts.org

Aliphatic C-H Stretching: Bands from the methyl group of the acetyl moiety, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub

Aromatic C=C Stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the fused aromatic rings of the benz[f]indole core. libretexts.org

C-N Stretching: Vibrations associated with the C-N bonds of the indole ring and the N-acetyl group, typically found in the 1200-1350 cm⁻¹ range.

While the primary hydrogen bond donor (N-H) is absent, IR spectroscopy can still be used to study weaker intermolecular interactions, such as C-H···O hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen of a neighboring molecule in the solid state. These interactions can cause subtle shifts in the frequencies and shapes of the involved vibrational bands.

Table 2: Characteristic Infrared Absorption Frequencies for 1H-Benz[f]indole, 1-acetyl- Frequencies are based on typical values for the functional groups and data from related acetylated indole compounds. nih.govresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100 - 3000 Medium to Weak
Aliphatic C-H (methyl) Stretching 2960 - 2850 Medium
Carbonyl (C=O) Stretching 1710 - 1680 Strong, Sharp
Aromatic C=C Ring Stretching 1600 - 1450 Medium to Weak
C-N Stretching 1350 - 1200 Medium
Aromatic C-H Out-of-plane Bending 900 - 675 Strong

Raman Spectroscopy for Molecular Vibrations, Crystal Lattice Modes, and Polymorphic Forms

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For 1H-Benz[f]indole, 1-acetyl-, Raman spectroscopy provides critical information about the aromatic backbone and potential polymorphic variations.

The Raman spectrum would clearly show the vibrations of the extended aromatic system of the benz[f]indole core, which often give rise to strong signals. The C=C stretching vibrations of the aromatic rings would be particularly prominent. The carbonyl C=O stretch is also observable in the Raman spectrum, though it is typically less intense than in the IR spectrum.

A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations (typically below 200 cm⁻¹), which correspond to crystal lattice modes (phonons). These modes involve the collective motion of entire molecules within the crystal unit cell and are extremely sensitive to the crystal packing arrangement. Therefore, Raman spectroscopy is an excellent tool for studying polymorphism. Different crystalline forms (polymorphs) of 1H-Benz[f]indole, 1-acetyl- would exhibit distinct lattice mode patterns in their low-frequency Raman spectra, allowing for their unambiguous identification and characterization. This makes the technique essential for quality control in solid-state chemistry and pharmaceutical development.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography and diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline solids at the atomic level. These methods are indispensable for understanding the precise geometry, conformation, and intermolecular interactions of 1H-Benz[f]indole, 1-acetyl- in its solid state.

Single Crystal X-ray Diffraction for Absolute Configuration, Crystal Packing, and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.

For 1H-Benz[f]indole, 1-acetyl-, an SCXRD analysis would provide:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms and the exact molecular geometry, including bond lengths, bond angles, and torsion angles, to a high degree of precision. mdpi.commdpi.com

Solid-State Conformation: Determination of the preferred conformation of the molecule in the crystalline state, particularly the orientation of the 1-acetyl group with respect to the planar benz[f]indole ring system.

Crystal Packing and Intermolecular Interactions: A detailed map of how the molecules are arranged in the crystal lattice. researchgate.neteurjchem.com This reveals non-covalent interactions that stabilize the crystal structure, such as π-π stacking between the aromatic benzindole rings of adjacent molecules and potential weak C-H···O hydrogen bonds involving the acetyl oxygen. researchgate.net

The crystallographic data obtained, including the unit cell parameters and space group, provides a fundamental description of the crystalline material. This information is crucial for understanding the physical properties of the solid, such as its melting point, solubility, and stability.

Table 3: Representative Crystallographic Data for an Indole Derivative This table presents example data from a published crystal structure of a related heterocyclic compound to illustrate the type of information obtained from SCXRD. mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) 100.283(3)
Volume (ų) 1481.44(7)
Z (Molecules/Unit Cell) 4

Powder X-ray Diffraction (PXRD) for Polymorphism Screening and Amorphous Content Determination

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powdered) samples. Instead of a single diffraction pattern from one crystal, PXRD produces a one-dimensional diffractogram representing the superposition of diffraction signals from all randomly oriented crystallites in the sample. nih.gov

The primary applications of PXRD for 1H-Benz[f]indole, 1-acetyl- include:

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that have distinct crystal structures and, consequently, different physical properties. Each polymorph will produce a unique and characteristic PXRD pattern, which serves as a fingerprint for that specific form. researchgate.net PXRD is the principal method used to screen for and identify different polymorphs during chemical development.

Phase Purity and Batch-to-Batch Consistency: PXRD can quickly verify the identity and crystalline form of a synthesized batch of material, ensuring it matches the desired polymorph and is free from contamination by other crystalline phases.

Amorphous Content Determination: The technique can distinguish between crystalline and amorphous (non-crystalline) material. Crystalline materials produce sharp diffraction peaks, while amorphous materials produce a broad, diffuse halo. PXRD can be used to estimate the percentage of amorphous content within a predominantly crystalline sample, which is critical as amorphous forms often have different solubility and stability profiles. nih.gov

Table 4: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs of 1H-Benz[f]indole, 1-acetyl- This table shows characteristic 2θ diffraction peaks that could be used to differentiate between two fictional polymorphic forms (Form A and Form B).

Form A: Characteristic Peaks (2θ) Form B: Characteristic Peaks (2θ)
8.5° 9.2°
12.1° 11.5°
15.3° 16.8°
21.7° 22.4°
25.0° 26.1°

Role of 1h Benz F Indole, 1 Acetyl As a Synthetic Precursor and Chemical Probe in Research

Utilization in the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues

The indole (B1671886) scaffold is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic compounds. mdpi.com The strategic functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. 1H-Benz[f]indole, 1-acetyl- offers a synthetically versatile platform for the elaboration of more complex, polycyclic heterocyclic systems and analogues of natural products. The acetyl group at the 1-position serves as a removable protecting group, allowing for selective reactions at other positions of the benz[f]indole ring system.

Multi-Step Synthesis Strategies for Advanced Indole-Based Scaffolds

The construction of advanced indole-based scaffolds often involves multi-step synthetic sequences. While specific multi-step strategies commencing directly from 1H-Benz[f]indole, 1-acetyl- are not extensively detailed in currently available literature, the general principles of indole chemistry suggest its potential utility. The acetyl group can be readily removed under basic or acidic conditions to liberate the N-H group, which can then participate in various cyclization or substitution reactions.

Furthermore, the benz[f]indole core itself is amenable to a range of electrophilic substitution reactions, although the acetyl group can influence the regioselectivity of these transformations. Synthetic chemists can leverage this modulation to direct the installation of new functional groups at specific positions, paving the way for the assembly of highly substituted and complex indole-based architectures.

Application as a Key Intermediate in Total Synthesis Methodologies

The total synthesis of natural products is a significant driver of innovation in organic chemistry. While direct evidence of 1H-Benz[f]indole, 1-acetyl- as a key intermediate in published total synthesis methodologies is not prominent, its structural similarity to other indole derivatives used in the synthesis of alkaloids and other natural products suggests its potential in this area. beilstein-journals.orgnih.gov

For instance, the core structure of 1H-Benz[f]indole is a component of certain classes of alkaloids. The acetylated form could serve as a protected intermediate, allowing for the manipulation of other parts of the molecule before deprotection and final cyclization steps to complete the natural product's core structure. The development of novel synthetic routes towards complex natural products may yet uncover the strategic application of this particular acetylated benz[f]indole derivative.

Development of Chemical Probes and Ligands for Basic Research Applications (non-clinical focus)

The unique photophysical properties and biological relevance of the indole scaffold make it an attractive core for the design of chemical probes and ligands for fundamental research in cellular and molecular biology.

Design of Fluorescent Probes for In Vitro Cellular and Biochemical Investigations

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. The benzoindole framework, with its extended π-conjugated system, often exhibits inherent fluorescence. acs.org While specific examples of fluorescent probes derived directly from 1H-Benz[f]indole, 1-acetyl- are not widely reported, the broader class of benzoindole derivatives has been utilized in the development of fluorescent probes for various applications, including the detection of specific enzymes and for cellular imaging. rsc.org

The synthesis of such probes would likely involve the deacetylation of 1H-Benz[f]indole, 1-acetyl- followed by the attachment of a fluorophore or a recognition moiety that selectively interacts with a biological target. The resulting probe's fluorescence properties could then be modulated by the binding event, providing a detectable signal for in vitro assays or cellular imaging experiments.

Development of Affinity Ligands for Target Engagement Research in Molecular Biology

Affinity ligands are crucial for identifying and studying the interactions between small molecules and their biological targets. The indole scaffold is a common feature in many biologically active molecules and can serve as a starting point for the design of affinity-based probes. Although there is no specific documentation on the use of 1H-Benz[f]indole, 1-acetyl- for creating affinity ligands, its derivatives, particularly benzo[f]indole-4,9-diones, have been investigated for their biological activities. beilstein-journals.org

The development of an affinity ligand from 1H-Benz[f]indole, 1-acetyl- would likely involve chemical modification to introduce a reactive group or a tag (such as biotin (B1667282) or a photo-crosslinker) that can covalently bind to or be captured by its target protein. Such probes would be valuable for target identification and validation studies in molecular biology.

Investigation in Advanced Materials Science and Photophysical Research Applications

The photophysical properties of conjugated organic molecules are of great interest in the field of materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs). The extended aromatic system of the benzo[f]indole core suggests that its derivatives could possess interesting electronic and optical properties.

Research into the photophysical properties of novel benzophospholo[3,2-b]indole derivatives has shown that these fused tetracyclic systems can exhibit strong photoluminescence. beilstein-journals.org While this study does not specifically involve 1H-Benz[f]indole, 1-acetyl-, it highlights the potential of the broader class of benzoindoles in the development of new materials. The acetyl group in 1H-Benz[f]indole, 1-acetyl- could be envisioned as a modifiable handle to tune the electronic properties of the molecule, for example, by serving as a precursor to more complex substituents that can influence the material's charge transport or emissive characteristics. Further research is needed to explore the specific photophysical properties of 1H-Benz[f]indole, 1-acetyl- and its potential applications in advanced materials.

Exploration of Potential in Organic Electronic Devices and Optoelectronic Materials Research

The introduction of a 1-acetyl group to the 1H-Benz[f]indole core would modulate its electronic properties. The acetyl group is an electron-withdrawing group, which would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 1: Predicted Electronic Properties of 1H-Benz[f]indole, 1-acetyl-

PropertyPredicted Effect of 1-acetyl groupImplication for Organic Electronics
HOMO Energy Level LoweredPotentially improved stability against oxidation; may affect hole injection/extraction efficiency.
LUMO Energy Level LoweredMay improve electron injection/extraction efficiency; could alter the emission color in OLEDs.
Band Gap Potentially alteredAffects the absorption and emission spectra, crucial for optoelectronic applications.
Molecular Packing ModifiedThe acetyl group could influence intermolecular interactions, affecting charge mobility in thin films.

Detailed research findings on the performance of 1H-Benz[f]indole, 1-acetyl- in electronic devices are not available. However, based on the properties of similar N-acylated aromatic compounds, it could be hypothesized that this compound might serve as a building block for larger, more complex organic semiconductors or potentially as a host material in phosphorescent OLEDs, where fine-tuning of energy levels is crucial.

Role in the Development of Fluorescent Dyes for Advanced Research Tools and Imaging

The 1H-Benz[f]indole scaffold is known to be fluorescent. The fluorescence properties of such aromatic systems are sensitive to their chemical environment and substitution patterns. The addition of a 1-acetyl group would likely alter the photophysical properties of the parent benzoindole.

The acetyl group's electron-withdrawing nature can lead to changes in the absorption and emission maxima, as well as the quantum yield of fluorescence. These modifications are central to the development of fluorescent probes, as they allow for the creation of dyes with specific spectral characteristics suitable for various applications, including biological imaging.

Table 2: Predicted Photophysical Properties of 1H-Benz[f]indole, 1-acetyl-

PropertyPredicted Effect of 1-acetyl groupImplication for Fluorescent Dyes
Absorption Maximum (λabs) Potential shift to longer or shorter wavelengths.Allows for excitation with specific light sources, minimizing background fluorescence.
Emission Maximum (λem) Potential shift, leading to a change in fluorescence color.Enables multicolor imaging and the development of probes for specific detection channels.
Fluorescence Quantum Yield (ΦF) May increase or decrease depending on the excited state dynamics.Determines the brightness of the fluorescent probe.
Stokes Shift Likely to be affected.A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio.

While there is no specific evidence of 1H-Benz[f]indole, 1-acetyl- being used as a fluorescent dye, its structural similarity to other fluorescent indole derivatives suggests it could be a valuable intermediate. For instance, the acetyl group could serve as a reactive handle for further chemical modifications, allowing for the attachment of targeting moieties for specific biological structures or sensor units for detecting particular analytes.

Mechanistic Studies of 1h Benz F Indole, 1 Acetyl Interactions in Controlled in Vitro and in Silico Systems

Cellular Uptake and Subcellular Localization Studies in In Vitro Cell Line Models (Mechanistic Focus)

Quantitative Analysis of Cellular Permeation and Efflux in Established Cell Lines

A critical aspect of drug discovery involves quantifying the rate at which a compound can cross the cell membrane and whether it is a substrate for efflux pumps, which can limit its intracellular concentration and efficacy. Standard in vitro models, such as Caco-2 cell monolayers for intestinal absorption or various cancer cell lines overexpressing specific transporters like P-glycoprotein, are routinely used for these assessments.

However, a comprehensive search of scientific databases and chemical literature did not yield any specific studies that have performed such quantitative analysis for 1H-Benz[f]indole, 1-acetyl-. Consequently, no data tables detailing its apparent permeability coefficient (Papp), efflux ratio, or kinetic parameters of transport in any established cell line can be provided at this time. The investigation into whether 1H-Benz[f]indole, 1-acetyl- is a substrate for key efflux transporters, which would be crucial for understanding potential mechanisms of drug resistance, has not been reported.

Future Directions and Emerging Research Paradigms for 1h Benz F Indole, 1 Acetyl

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis, Reactivity, and Structure Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like 1H-Benz[f]indole, 1-acetyl-. These computational tools offer the potential to dramatically accelerate the pace of discovery by predicting synthetic pathways, reactivity patterns, and three-dimensional structures with increasing accuracy.

Recent years have seen a surge in the application of ML in chemistry, demonstrating its capacity for data-driven prediction of synthesis performance. nih.gov By leveraging large datasets of experimental results, ML models can identify hidden correlations between reactants, catalysts, and reaction conditions to predict yields and selectivity. nih.gov For instance, ML models have been successfully developed to predict the enantioselectivity of reactions for the synthesis of naphthyl-indole scaffolds, achieving high accuracy even with limited datasets. researchgate.net This approach, which combines experimental data with computational analysis, marks a significant step towards efficient and selective asymmetric catalysis. researchgate.net For 1H-Benz[f]indole, 1-acetyl-, this means that future synthetic efforts could be guided by predictive algorithms, minimizing trial-and-error experimentation and suggesting optimal reaction conditions.

Computational ApproachApplication to 1H-Benz[f]indole, 1-acetyl-Potential Impact
Machine Learning for Synthesis Predicting optimal reaction conditions and yields for the synthesis of 1H-Benz[f]indole, 1-acetyl- and its derivatives. nih.govresearchgate.netAccelerated discovery of novel synthetic routes and increased efficiency.
AI-driven Structure Prediction Elucidating the 3D structure of potential protein targets and predicting the binding affinity of 1H-Benz[f]indole, 1-acetyl-. nih.govFaster identification of biological activity and mechanism of action.
QSAR Modeling Predicting the biological activity of 1H-Benz[f]indole, 1-acetyl- based on its structural features. researchgate.neteurjchem.comRational design of new derivatives with improved therapeutic potential.

Advancements in High-Throughput Screening Methodologies for the Discovery of Novel Chemical Entities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. Future research on 1H-Benz[f]indole, 1-acetyl- will undoubtedly leverage advancements in HTS to uncover its potential as a novel chemical entity.

A critical aspect of HTS is the development of robust and efficient assays. For instance, a universal homogeneous kinetic probe competition assay (kPCA) has been developed, offering a high-throughput method to measure drug-target association and dissociation rates. nih.gov This technique, which utilizes time-resolved fluorescence energy transfer (TR-FRET), is applicable to a wide range of target classes, including enzymes and G protein-coupled receptors. nih.gov The application of such an assay to 1H-Benz[f]indole, 1-acetyl- could rapidly provide a wealth of kinetic data on its interactions with various biological targets.

Moreover, the stability and suitability of screening probes are paramount. Research into indole-based probes for HTS of drug binding to human serum albumin has identified 3-acetylindole (B1664109), a structurally related compound to 1H-Benz[f]indole, 1-acetyl-, as a stable and effective probe. nih.gov This finding suggests that the acetyl-indole scaffold is well-suited for HTS applications, paving the way for the use of 1H-Benz[f]indole, 1-acetyl- in similar screening campaigns. The development of multiplexed HTS assays, which allow for the simultaneous monitoring of multiple enzyme activities, further enhances the efficiency of screening efforts. nih.gov

HTS AdvancementRelevance to 1H-Benz[f]indole, 1-acetyl-Benefit
Kinetic Probe Competition Assay (kPCA) Rapidly determine the binding kinetics of 1H-Benz[f]indole, 1-acetyl- to a wide array of biological targets. nih.govProvides detailed information on drug-target interactions early in the discovery process.
Stable Indole-based Probes The acetyl-indole core structure has been validated for HTS, suggesting 1H-Benz[f]indole, 1-acetyl- could be a viable screening compound. nih.govIncreased reliability and reproducibility of screening results.
Multiplexed HTS Assays Simultaneously screen 1H-Benz[f]indole, 1-acetyl- against multiple targets to identify its selectivity and potential off-target effects. nih.govMore comprehensive biological profiling in a shorter timeframe.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Advanced Analytical Techniques, and Materials Science

The future of chemical research lies in the convergence of traditionally distinct fields. For 1H-Benz[f]indole, 1-acetyl-, a cross-disciplinary approach integrating synthetic chemistry, advanced analytical techniques, and materials science will be crucial for unlocking its full potential.

The synthesis of indole (B1671886) derivatives is a well-established field, with numerous methods available for their preparation. acs.orgnih.govnih.govnih.gov These synthetic strategies can be adapted and optimized for the production of 1H-Benz[f]indole, 1-acetyl- and its analogues. The characterization of these newly synthesized compounds relies heavily on a suite of advanced analytical techniques.

Advanced analytical methods are essential for the unambiguous identification and characterization of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for structure elucidation. ocr.org.ukocr.org.uk The development of more sensitive and sophisticated analytical tools will continue to provide deeper insights into the properties of compounds like 1H-Benz[f]indole, 1-acetyl-.

The intersection of chemistry and materials science offers exciting avenues for the application of novel indole derivatives. The design of chiral compounds is of significant interest in materials science due to their unique optical and electronic properties. researchgate.net The rigid, planar structure of the benz[f]indole core could make 1H-Benz[f]indole, 1-acetyl- a valuable building block for the creation of new functional materials. For example, indole derivatives are being explored for their potential in developing new electronic and photonic materials.

DisciplineContribution to the Study of 1H-Benz[f]indole, 1-acetyl-
Synthetic Chemistry Development of efficient and scalable synthetic routes to 1H-Benz[f]indole, 1-acetyl- and its derivatives. acs.orgnih.govnih.govnih.gov
Advanced Analytical Techniques Unambiguous structural characterization and purity assessment using methods like NMR and mass spectrometry. ocr.org.ukocr.org.uk
Materials Science Exploration of 1H-Benz[f]indole, 1-acetyl- as a scaffold for the development of novel functional materials with unique optical or electronic properties. researchgate.net

Q & A

What are the common synthetic routes for preparing 1H-Benz[f]indole, 1-acetyl-, and how do reaction conditions influence yield?

The synthesis of 1-acetylated indole derivatives often employs Fischer indole synthesis or palladium-catalyzed cyclization . For example, 1,1,2-trimethyl-1H-benzo[e]indole was synthesized via Fischer indole synthesis using 2-naphthylhydrazine and isopropyl methyl ketone, achieving a 26.4% yield . Palladium-catalyzed methods (e.g., endo-mode oxidative cyclization) can improve regioselectivity, as seen in methyl-substituted indoles synthesized with 76% yield by optimizing catalysts and substrates . Key factors affecting yield include temperature control, choice of reducing agents, and solvent polarity.

How can spectroscopic methods (NMR, IR) confirm the position of the acetyl group in 1H-Benz[f]indole derivatives?

1H-13C HMBC correlations are critical for confirming acetyl group placement. In 1-acetyl-β-carboline, the methyl proton signal (δH 2.79) showed a strong HMBC correlation with the deshielded carbonyl carbon (δC 201.4), confirming the acetyl group's attachment . IR spectroscopy further validates carbonyl stretching vibrations (~1700 cm⁻¹). For complex derivatives, 2D NMR (COSY, NOESY) resolves overlapping signals caused by aromatic protons or steric hindrance .

What are the stability considerations for storing 1H-Benz[f]indole, 1-acetyl-, under laboratory conditions?

Stability is influenced by moisture sensitivity and thermal decomposition . Derivatives like 1-benzyl-1H-indole exhibit a boiling point of ~440°C and flash point of ~212°C, suggesting thermal stability up to 200°C under inert atmospheres . Storage recommendations include desiccated environments (<25°C) and avoidance of prolonged light exposure, as indole derivatives are prone to photodegradation .

How can researchers address contradictory data in the literature regarding synthetic yields or spectral assignments?

Contradictions often arise from reaction scalability or analytical calibration differences . For example, Fischer indole synthesis yields vary with hydrazine purity and ketone reactivity . To resolve spectral discrepancies, cross-validate data using high-resolution mass spectrometry (HRMS) and compare with reference databases (e.g., MarinLit) . Reproducing experiments under standardized conditions (e.g., solvent grade, NMR referencing) is critical .

What advanced computational methods are used to predict the reactivity of 1-acetylated indole derivatives?

Density Functional Theory (DFT) simulations model reaction pathways, such as acetyl group migration or electrophilic substitution sites. For β-carbolines, computational studies predict electron density distribution at the indole ring, guiding functionalization strategies . Molecular docking can also assess binding affinities for pharmacological applications, though experimental validation (e.g., enzyme assays) remains essential.

How does the acetyl group influence the biological activity of 1H-Benz[f]indole derivatives compared to non-acetylated analogs?

The acetyl group enhances lipophilicity and metabolic stability . β-Carbolines with acetyl substitutions show improved blood-brain barrier penetration and altered receptor binding profiles compared to parent compounds . Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., methyl, ethyl substitutions) and testing via in vitro bioassays to isolate acetyl-specific effects.

What challenges arise in chromatographic purification of 1H-Benz[f]indole, 1-acetyl-, and how are they mitigated?

Challenges include low solubility in polar solvents and co-elution of byproducts. Reverse-phase HPLC with acetonitrile/water gradients (e.g., 60–95% acetonitrile) effectively separates acetylated indoles . For hydrophobic derivatives, silica gel chromatography using ethyl acetate/hexane mixtures (1:3 to 1:1) improves resolution . Prep-TLC is suitable for small-scale purification of UV-active compounds.

What are the key safety hazards associated with handling 1-acetylated indole derivatives?

While specific toxicity data for 1H-Benz[f]indole, 1-acetyl- is limited, related indoles may cause skin/eye irritation or respiratory sensitization. Safety protocols include using fume hoods, nitrile gloves, and avoiding dust generation . Waste disposal must follow institutional guidelines for organic solvents and nitrogen-containing compounds .

How can researchers design analogs of 1H-Benz[f]indole, 1-acetyl-, to explore structure-property relationships?

Strategies include:

  • Side-chain diversification : Introducing alkyl/aryl groups at the indole nitrogen (e.g., benzyl, phenyl) to modulate steric effects .
  • Electron-withdrawing substituents : Adding halogens or nitro groups to alter electronic profiles and reactivity .
  • Heteroatom incorporation : Replacing the acetyl oxygen with sulfur or nitrogen to study bioisosteric effects .

What analytical techniques are recommended for quantifying trace impurities in 1H-Benz[f]indole, 1-acetyl-?

LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For non-UV-active byproducts, charged aerosol detection (CAD) provides universal quantification . Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) validates purity, especially for reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.